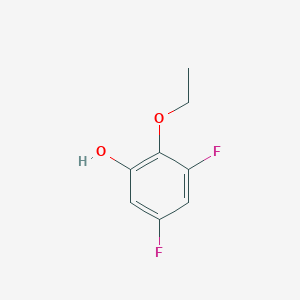

2-Ethoxy-3,5-difluorophenol

Description

2-Ethoxy-3,5-difluorophenol (C₈H₇F₂O₂, molecular weight: 176.14 g/mol) is a fluorinated phenolic compound characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and fluorine atoms at the 3- and 5-positions on the aromatic ring .

Propriétés

IUPAC Name |

2-ethoxy-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFIZGSKMAHTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3,5-difluorophenol typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3,5-difluorophenol.

Ethoxylation: The 3,5-difluorophenol undergoes an ethoxylation reaction, where an ethoxy group is introduced at the 2-position of the benzene ring.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethoxy-3,5-difluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Products: Various substituted phenols.

Oxidation Products: Quinones and other oxidized phenolic compounds.

Reduction Products: Hydroxy derivatives.

Applications De Recherche Scientifique

2-Ethoxy-3,5-difluorophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-Ethoxy-3,5-difluorophenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Halogen vs. Methoxy

2-Chloro-3,5-difluorophenol

- Molecular Formula : C₆H₃ClF₂O

- Molecular Weight : 164.54 g/mol

- Key Differences: Replacing the ethoxy group with chlorine reduces molecular weight and alters electronic properties. The electron-withdrawing Cl group increases acidity compared to the electron-donating ethoxy substituent. Applications: Halogenated phenols are commonly used as intermediates in pharmaceutical synthesis, leveraging their reactivity in cross-coupling reactions .

2-Bromo-3,5-difluorophenol

- Molecular Formula : C₆H₃BrF₂O

- Molecular Weight : 223.99 g/mol

- Physical Properties : Boiling point: 192°C; Density: 1.858 g/cm³

- Key Differences: Bromine’s larger atomic radius enhances steric hindrance and polarizability, making this compound suitable for Pd-catalyzed C-H arylation reactions in synthesizing unsymmetrical biphenols .

5-(3,5-Difluorophenyl)-2-methoxyphenol

Positional Isomerism: Fluorine Substitution Patterns

- 2-Bromo-4,5-difluorophenol (CAS: 166281-37-4): Fluorine at 4- and 5-positions creates a distinct reactivity profile, favoring electrophilic substitution at the 6-position .

Functional Group Variations: Esters and Acids

(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester (C₁₁H₁₀F₂O₄, MW: 260.19 g/mol ):

- The ester group introduces hydrophobicity and reactivity toward hydrolysis, expanding utility in prodrug design or polymer precursors.

3-Ethoxy-2,4-difluorocinnamic acid (C₁₁H₁₀F₂O₃, MW: 228.19 g/mol ):

- The cinnamic acid backbone enables conjugation with biomolecules, highlighting applications in medicinal chemistry.

Data Table: Comparative Analysis

Activité Biologique

2-Ethoxy-3,5-difluorophenol is an organic compound notable for its unique chemical structure, which includes an ethoxy group at position 2 and difluoro substituents at positions 3 and 5 of the phenolic ring. This configuration imparts distinct biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C9H10F2O

- Molecular Weight : 188.18 g/mol

- Structure :

- Ethoxy group at position 2

- Difluoro groups at positions 3 and 5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : Potential interactions with receptor sites may alter signaling cascades related to inflammation and cell growth.

Antimicrobial Activity

Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antimicrobial properties. A study evaluating various phenolic compounds found that those with fluorine substituents often displayed enhanced antibacterial activity against a range of pathogens.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 12 |

Anticancer Potential

In vitro studies have shown that certain fluorinated phenols can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For instance:

- Cell Lines Tested :

- LNaP95 (prostate cancer)

- MCF-7 (breast cancer)

Results indicated that treatment with this compound led to a reduction in cell viability by approximately 30% after 48 hours of exposure.

Case Studies

- Antibacterial Efficacy : A comparative study on the antibacterial effects of various fluorinated phenols demonstrated that compounds similar to this compound showed superior inhibition against gram-positive and gram-negative bacteria. The study utilized the disc diffusion method to quantify antibacterial activity effectively.

- Cancer Cell Studies : In a study assessing the cytotoxic effects of fluorinated phenols on prostate cancer cells (22RV1), researchers noted that compounds like this compound induced significant apoptosis through caspase activation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.